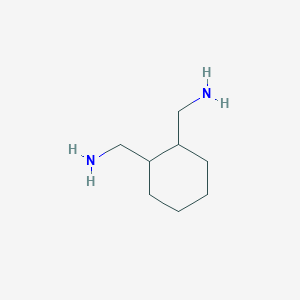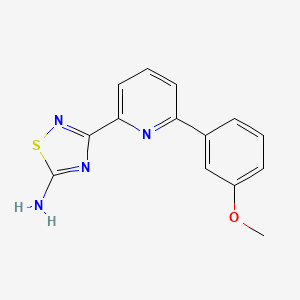
3-(6-(3-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-(3-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a thiadiazole ring fused with a pyridine ring and a methoxyphenyl group, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(3-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and methoxyphenyl groups. One common method is the cyclization of appropriate thiosemicarbazide derivatives with nitriles under acidic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(6-(3-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized pyridine or methoxyphenyl derivatives.
Scientific Research Applications
3-(6-(3-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.
Material Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(6-(3-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The methoxyphenyl and pyridine groups contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)pyridine
- 1,2,4-Thiadiazole derivatives
- Pyridine-2-yl-thiadiazole compounds
Uniqueness
3-(6-(3-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of a methoxyphenyl group, a pyridine ring, and a thiadiazole ring. This combination imparts distinct electronic and steric properties, enhancing its potential for diverse applications in medicinal chemistry, organic synthesis, and material science .
Properties
Molecular Formula |
C14H12N4OS |
|---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
3-[6-(3-methoxyphenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C14H12N4OS/c1-19-10-5-2-4-9(8-10)11-6-3-7-12(16-11)13-17-14(15)20-18-13/h2-8H,1H3,(H2,15,17,18) |
InChI Key |
XTDCCZDGQHRMQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC=C2)C3=NSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13891585.png)
![4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide](/img/structure/B13891588.png)
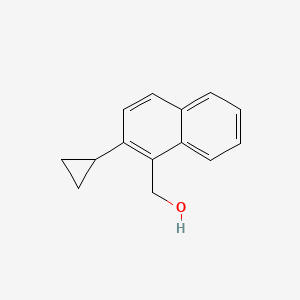
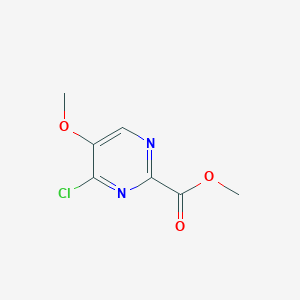
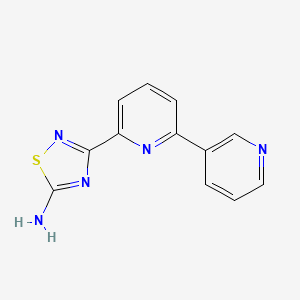
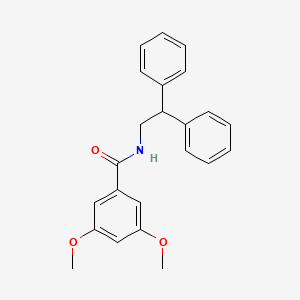
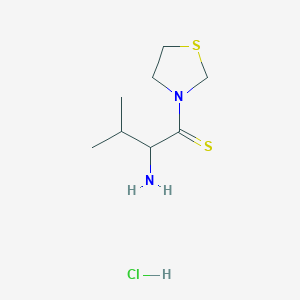
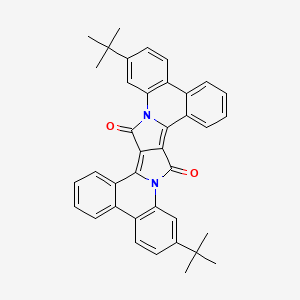
![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)
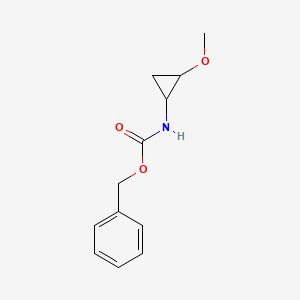
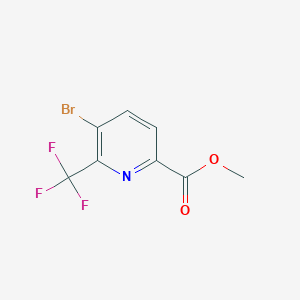
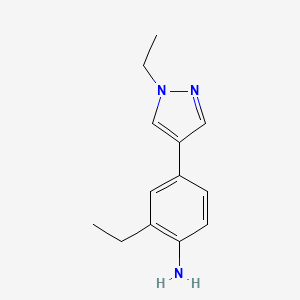
![7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13891650.png)
